

Application Note: ^1H and ^{13}C NMR Analysis of 6-methoxypyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 6-methoxypyrimidine-4-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **6-methoxypyrimidine-4-carboxylic acid**, a key building block in medicinal chemistry and drug development.[1] This application note includes predicted spectral data, comprehensive experimental protocols, and a workflow diagram to facilitate reproducible and accurate analysis.

Introduction

6-methoxypyrimidine-4-carboxylic acid (CAS No. 38214-45-8) is a heterocyclic compound incorporating a pyrimidine ring, a carboxylic acid group, and a methoxy group.[2][3] Its structural features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical in the drug development process, with NMR spectroscopy being the primary analytical technique for this purpose. This note details the expected ^1H and ^{13}C NMR spectral characteristics and provides a standardized protocol for their acquisition.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables summarize the predicted chemical shifts (δ) for **6-methoxypyrimidine-4-carboxylic acid**. These predictions are based on the analysis of structurally similar compounds

and established chemical shift theory. The expected multiplicity and coupling constants (J) for ^1H NMR are also included.

Table 1: Predicted ^1H NMR Data for **6-methoxypyrimidine-4-carboxylic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	8.8 - 9.2	s	-
H5	7.5 - 7.9	s	-
OCH ₃	3.9 - 4.2	s	-
COOH	12.0 - 14.0	br s	-

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature. It is also subject to exchange with residual water in the solvent, which can lead to signal broadening or disappearance.

Table 2: Predicted ^{13}C NMR Data for **6-methoxypyrimidine-4-carboxylic acid**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	155 - 160
C4	160 - 165
C5	110 - 115
C6	170 - 175
OCH ₃	55 - 60
COOH	165 - 170

Experimental Protocols

This section outlines the detailed methodology for the ^1H and ^{13}C NMR analysis of **6-methoxypyrimidine-4-carboxylic acid**.

Materials and Equipment

- Sample: **6-methoxypyrimidine-4-carboxylic acid** (purity $\geq 98\%$)
- NMR Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or Deuterated chloroform (CDCl $_3$) with a small amount of DMSO- d_6 for solubility.
- Internal Standard: Tetramethylsilane (TMS)
- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- Filter (e.g., glass wool plug in a Pasteur pipette)

Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of **6-methoxypyrimidine-4-carboxylic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
- Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Standard Addition: Add a small amount of TMS as an internal standard (0 ppm).
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

^1H NMR Spectroscopy

- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64
- Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy

- Spectrometer Frequency: 100 MHz
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Spectral Width: 0-220 ppm

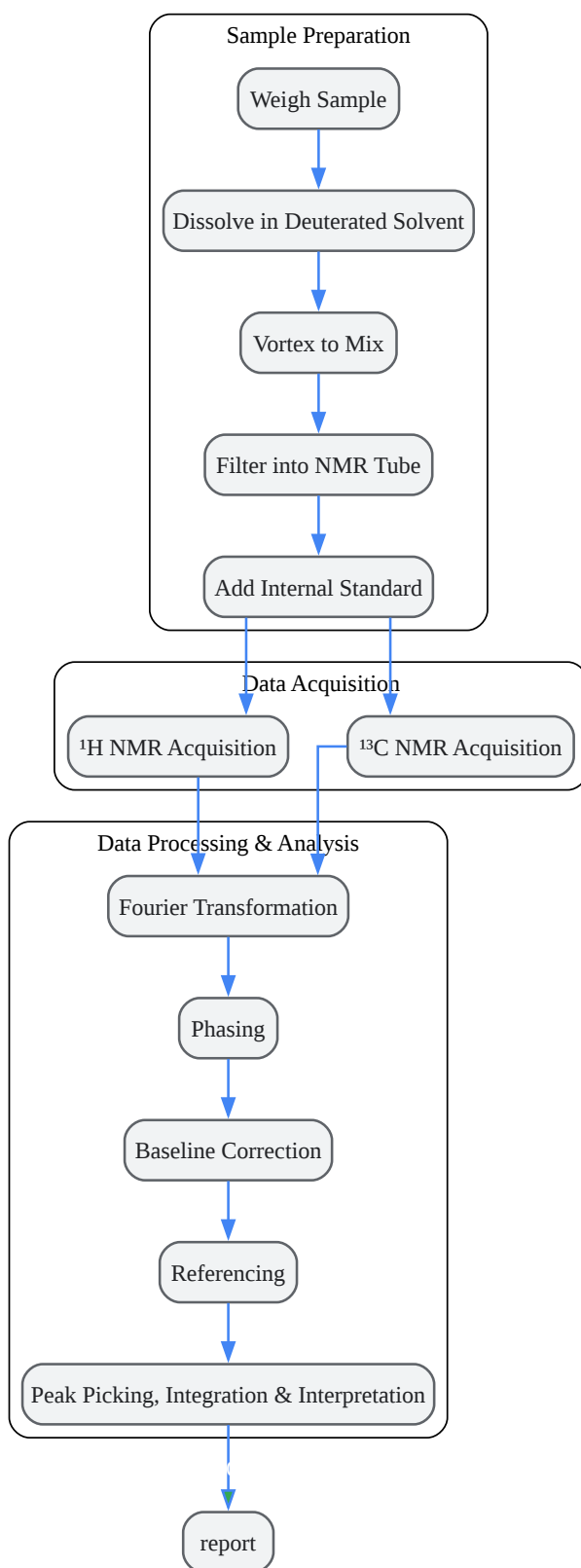
Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

- Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ^1H and ^{13}C .
- Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ^1H spectrum.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.



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NMR Analysis Workflow

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **6-methoxypyrimidine-4-carboxylic acid**. The predicted spectral data and detailed experimental protocols will aid researchers in the accurate structural characterization and quality control of this important synthetic intermediate. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, which is essential for advancing drug discovery and development programs.

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References

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